molecular formula C15H23NO B14904429 4-(4-Isopropoxybenzyl)piperidine

4-(4-Isopropoxybenzyl)piperidine

Cat. No.: B14904429
M. Wt: 233.35 g/mol
InChI Key: VBNFESNCSRREOH-UHFFFAOYSA-N
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Description

4-(4-Isopropoxybenzyl)piperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group substituted with an isopropoxy group at the para position, attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxybenzyl)piperidine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-isopropoxybenzyl chloride, is prepared by reacting 4-isopropoxybenzyl alcohol with thionyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with piperidine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and catalytic processes to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxybenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like ketones and carboxylic acids, reduced derivatives like alcohols and amines, and various substituted piperidine compounds.

Scientific Research Applications

4-(4-Isopropoxybenzyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropoxybenzyl)piperidine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and may contribute to its specific applications and effects.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-[(4-propan-2-yloxyphenyl)methyl]piperidine

InChI

InChI=1S/C15H23NO/c1-12(2)17-15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3

InChI Key

VBNFESNCSRREOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2CCNCC2

Origin of Product

United States

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